

Application Notes & Protocols: Spectrophotometric Analysis of Ranolazine in Pharmaceutical Formulations

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Compound of Interest		
Compound Name:	Ranolazine	
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Introduction

Ranolazine is an antianginal medication used for the treatment of chronic stable angina.[1][2] [3] Its therapeutic efficacy relies on the precise dosage present in pharmaceutical formulations. Therefore, accurate and reliable analytical methods are crucial for quality control and to ensure the safety and effectiveness of the drug product. Spectrophotometry, being a simple, costeffective, and widely available technique, offers a robust approach for the quantitative analysis of **Ranolazine** in both bulk drug and tablet dosage forms.

This document provides detailed protocols for two common spectrophotometric methods for the analysis of **Ranolazine**: a direct Ultraviolet (UV) Spectrophotometric method and a Visible Spectrophotometric method based on a color-forming reaction. These methods have been validated according to International Council for Harmonisation (ICH) guidelines and are suitable for routine quality control analysis.[4]

Method 1: Direct UV Spectrophotometry

This method involves the direct measurement of the absorbance of **Ranolazine** in a suitable solvent at its wavelength of maximum absorbance (\lambda max). Methanol and acetate buffer are commonly used solvents.[2][5]



Experimental Protocol

- 1. Instrumentation:
- A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells is required.[1]
 [2]
- 2. Reagent and Standard Preparation:
- Solvent: Analytical grade methanol or acetate buffer (pH 4.0).[2][5]
- Standard Stock Solution (1000 μg/mL): Accurately weigh 100 mg of **Ranolazine** reference standard and transfer it to a 100 mL volumetric flask. Dissolve in about 70 mL of the chosen solvent (methanol or acetate buffer) with the aid of ultrasonication for 15-30 minutes.[2] Make up the volume to the mark with the same solvent.
- Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent.
- 3. Sample Preparation (from Tablets):
- Weigh and finely powder 20 Ranolazine tablets (e.g., 500 mg tablets).[1][2]
- Accurately weigh a portion of the powder equivalent to 100 mg of Ranolazine and transfer it to a 100 mL volumetric flask.[2]
- Add approximately 70 mL of the solvent and sonicate for 30 minutes to ensure complete dissolution of the drug.[2]
- Make up the volume to 100 mL with the solvent.
- Filter the solution through a Whatman filter paper (No. 41).[2]
- Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the solvent to obtain a theoretical concentration of 100 µg/mL.
- 4. Wavelength Scanning and Calibration Curve:



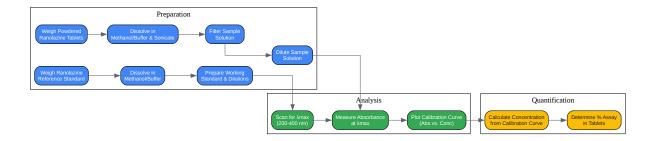
- Scan the working standard solution (e.g., 10 µg/mL) in the UV region (200-400 nm) against a solvent blank to determine the λmax. The reported λmax for Ranolazine in methanol is around 272-274 nm.[2][4]
- Prepare a series of dilutions from the working standard solution to obtain concentrations in the linear range (e.g., $10-100 \, \mu g/mL$).[2]
- Measure the absorbance of each dilution at the determined λmax.
- Plot a calibration curve of absorbance versus concentration.
- 5. Analysis of Tablet Formulation:
- Measure the absorbance of the final sample solution at the λ max.
- Calculate the concentration of Ranolazine in the sample solution from the calibration curve.
- Determine the amount of **Ranolazine** per tablet and the percentage assay.

Data Presentation

Parameter	UV Method in Methanol	UV Method in Acetate Buffer (pH 4.0)
λтах	272 nm[2][6]	272 nm[5]
Linearity Range	10-100 μg/mL[2][6]	10-50 μg/mL[5][7]
Correlation Coefficient (r²)	0.999[2][6]	0.9989[5][7]
LOD	0.27 μg/mL[2]	0.83 μg/mL[5][7]
LOQ	0.82 μg/mL[2]	2.5 μg/mL[5][7]
Accuracy (% Recovery)	99.77 - 100.33%[2][6]	98.5 - 101.7%[5][7]
Precision (%RSD)	Intraday: 0.192, Interday: 0.436[2]	Intraday: 1.8, Interday: 1.6[5]

Experimental Workflow: UV Spectrophotometry





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Caption: Workflow for UV Spectrophotometric Analysis of **Ranolazine**.

Method 2: Visible Spectrophotometry (Colorimetric Method)

This method is based on the reaction of **Ranolazine** with a chromogenic reagent to form a colored complex that can be quantified in the visible region of the spectrum. An example is the reaction with resorcinol, which forms an orange-yellow chromogen.[1]

Experimental Protocol

- 1. Instrumentation:
- A UV-Visible spectrophotometer with 1 cm matched quartz cells.[1]
- 2. Reagent and Standard Preparation:
- Solvent: Distilled water.[1]
- Hydrochloric Acid (0.5% w/v): Prepare by diluting concentrated HCl with distilled water.



- Sodium Nitrite (0.1% w/v): Dissolve 0.1 g of sodium nitrite in 100 mL of distilled water.[1]
- Sodium Hydroxide (2% w/v): Dissolve 2 g of sodium hydroxide in 100 mL of distilled water.[1]
- Resorcinol (0.5% w/v): Dissolve 0.5 g of resorcinol in 100 mL of distilled water.[1]
- Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of Ranolazine and dissolve it in 100 mL of distilled water.[1]
- Working Standard Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with distilled water.[1]
- 3. Sample Preparation (from Tablets):
- Follow the same procedure as in the UV method, but use distilled water as the solvent.
- 4. Color Development and Measurement:
- Pipette aliquots of the working standard solution (ranging from 0.5 to 2.5 mL, equivalent to 50-250 μg) into a series of 10 mL volumetric flasks.[1]
- To each flask, add the following reagents in sequence:
 - 0.5 mL of 0.5% w/v Hydrochloric acid[1]
 - 1 mL of 0.1% w/v Sodium nitrite[1]
 - 1 mL of 2% w/v Sodium hydroxide[1]
 - 0.5 mL of 0.5% w/v Resorcinol[1]
- Make up the volume to the mark with distilled water.[1]
- Measure the absorbance of the resulting orange-yellow colored solution at 447 nm against a reagent blank.[1] The reagent blank is prepared in the same manner but without the addition of **Ranolazine**.
- Plot a calibration curve of absorbance versus concentration.



5. Analysis of Tablet Formulation:

- Take an appropriate aliquot of the sample solution, subject it to the same color development procedure, and measure its absorbance.
- Calculate the concentration of **Ranolazine** from the calibration curve.
- Determine the amount of **Ranolazine** per tablet and the percentage assay.

Data Presentation

Parameter	Visible Spectrophotometry (Resorcinol Method)
λтах	447 nm[1]
Linearity Range	5-25 μg/mL[1]
Correlation Coefficient (r²)	0.9997[1]
Molar Absorptivity	Reported to be precise and accurate[1]
Sandell's Sensitivity	Reported to be precise and accurate[1]
LOD	Reported to be precise and accurate[1]
LOQ	Reported to be precise and accurate[1]

Experimental Workflow: Visible Spectrophotometry





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Caption: Workflow for Visible Spectrophotometric Analysis of **Ranolazine**.

Conclusion

The described spectrophotometric methods are simple, rapid, accurate, and precise for the determination of **Ranolazine** in pharmaceutical formulations. The direct UV method is simpler and requires fewer reagents, making it ideal for rapid screening. The visible spectrophotometric method, while involving a derivatization step, can be advantageous in situations where interference from excipients is a concern in the UV region. The choice of method will depend on the specific laboratory capabilities and requirements. Both methods, when properly validated, are suitable for routine quality control analysis of **Ranolazine**.

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